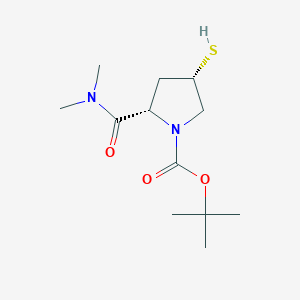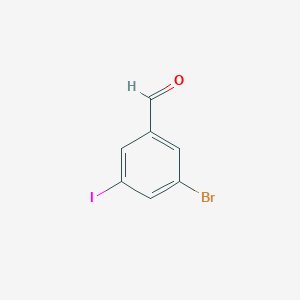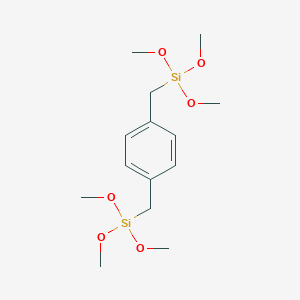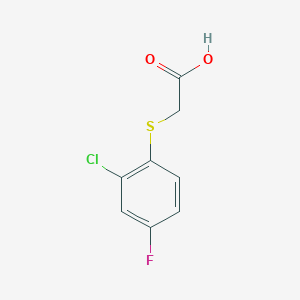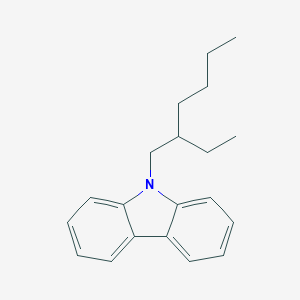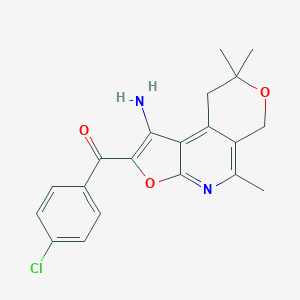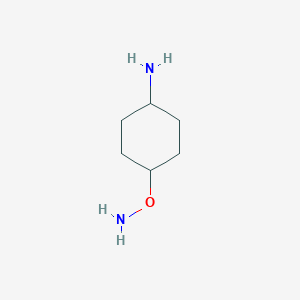
4-(Aminooxy)cyclohexanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(Aminooxy)cyclohexanamine, also known as AOA, is a small molecule that has been widely used in scientific research due to its ability to inhibit the activity of pyridoxal 5'-phosphate (PLP)-dependent enzymes. PLP-dependent enzymes play a crucial role in various metabolic processes, and their dysregulation has been linked to several diseases, including cancer, diabetes, and neurological disorders. AOA has been shown to be a potent inhibitor of PLP-dependent enzymes, making it a valuable tool for studying the physiological and biochemical effects of these enzymes.
Mécanisme D'action
4-(Aminooxy)cyclohexanamine inhibits the activity of PLP-dependent enzymes by binding to the active site of the enzyme and forming a covalent bond with the PLP cofactor. This covalent bond prevents the PLP cofactor from binding to the substrate, thereby inhibiting enzyme activity.
Biochemical and Physiological Effects:
This compound has been shown to have a wide range of biochemical and physiological effects. It has been shown to inhibit the activity of several PLP-dependent enzymes, including alanine aminotransferase, aspartate aminotransferase, and glutamate decarboxylase. This compound has also been shown to inhibit the growth of cancer cells and to have neuroprotective effects in animal models of neurological disorders.
Avantages Et Limitations Des Expériences En Laboratoire
The main advantage of using 4-(Aminooxy)cyclohexanamine in lab experiments is its ability to selectively inhibit the activity of PLP-dependent enzymes. This allows researchers to study the specific physiological and biochemical effects of these enzymes without affecting other metabolic processes. However, this compound has some limitations, including its potential toxicity and the need for careful dosing to avoid off-target effects.
Orientations Futures
There are several future directions for research on 4-(Aminooxy)cyclohexanamine and PLP-dependent enzymes. One area of research is the development of more potent and selective inhibitors of PLP-dependent enzymes. Another area of research is the identification of new PLP-dependent enzymes and their physiological and biochemical roles. Additionally, research on the role of PLP-dependent enzymes in disease pathogenesis and the development of new therapeutics targeting these enzymes is an important area of research.
Méthodes De Synthèse
4-(Aminooxy)cyclohexanamine can be synthesized through a multistep process that involves the reaction of cyclohexanone with hydroxylamine hydrochloride to form cyclohexanone oxime. The oxime is then reduced with sodium borohydride to form 4-(aminooxy)cyclohexanone, which is subsequently converted to this compound through a reaction with hydrochloric acid.
Applications De Recherche Scientifique
4-(Aminooxy)cyclohexanamine has been widely used in scientific research to study the physiological and biochemical effects of PLP-dependent enzymes. PLP-dependent enzymes are involved in various metabolic processes, including amino acid metabolism, neurotransmitter synthesis, and glucose metabolism. Dysregulation of these enzymes has been linked to several diseases, including cancer, diabetes, and neurological disorders.
Propriétés
Numéro CAS |
167081-01-8 |
|---|---|
Formule moléculaire |
C6H14N2O |
Poids moléculaire |
130.19 g/mol |
Nom IUPAC |
O-(4-aminocyclohexyl)hydroxylamine |
InChI |
InChI=1S/C6H14N2O/c7-5-1-3-6(9-8)4-2-5/h5-6H,1-4,7-8H2 |
Clé InChI |
BYTVHKDJAGIKDO-UHFFFAOYSA-N |
SMILES |
C1CC(CCC1N)ON |
SMILES canonique |
C1CC(CCC1N)ON |
Synonymes |
Cyclohexanamine, 4-(aminooxy)-, trans- (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




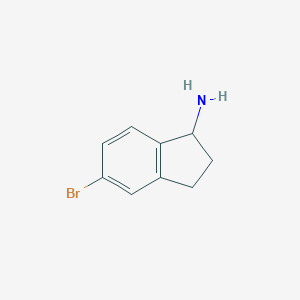

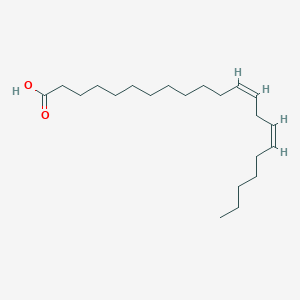
![4-[[(4-Chlorophenyl)imino]methyl]-2,6-bis(1,1-dimethylethyl)-phenol](/img/structure/B70378.png)
![2-[(4-Chlorophenyl)methoxy]-6-methoxybenzonitrile](/img/structure/B70379.png)
